N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzothiazole moiety and a benzodioxine ring system. The presence of methoxy and prop-2-ynyl groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This is achieved by the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.
Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the benzothiazole core using propargyl bromide in the presence of a base such as potassium carbonate.
Formation of the Benzodioxine Ring: This is typically achieved through a cyclization reaction involving catechol derivatives and appropriate aldehydes under acidic or basic conditions.
Coupling of the Two Fragments: The final step involves the coupling of the benzothiazole and benzodioxine fragments through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The prop-2-ynyl group can undergo nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Cyclization: Acidic or basic catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes due to its unique chemical structure.
Medicine: Potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzothiazole and benzodioxine moieties suggests potential interactions with nucleic acids or proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and benzodioxine-containing molecules. Compared to these, N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the presence of both the benzothiazole and benzodioxine moieties, as well as the prop-2-ynyl group. This unique combination of structural features may confer distinct chemical reactivity and biological activity.
List of Similar Compounds
Benzothiazole Derivatives: Compounds containing the benzothiazole core, such as 2-aminobenzothiazole.
Benzodioxine Derivatives: Compounds containing the benzodioxine ring, such as 1,4-benzodioxine-2-carboxylic acid.
Prop-2-ynyl Substituted Compounds: Compounds containing the prop-2-ynyl group, such as propargyl alcohol.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-4-7-23-14-11-16(25-2)17(26-3)12-19(14)29-21(23)22-20(24)13-5-6-15-18(10-13)28-9-8-27-15/h1,5-6,10-12H,7-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHILFAEIMINGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC#C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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